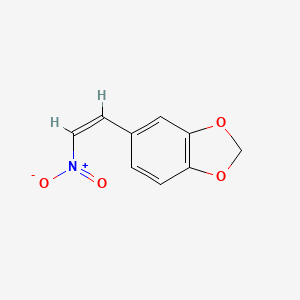

3,4-Methylendioxy-β-Nitrostyrol

Übersicht

Beschreibung

Manganese(II) sulfide, also known as manganese monosulfide, is a chemical compound composed of manganese and sulfur. It occurs naturally as the minerals alabandite, rambergite, and browneite. Manganese(II) sulfide is a p-type semiconductor with a wide bandgap of approximately 3 eV. It exhibits polymorphism, existing in different crystal structures such as cubic (isometric) and hexagonal forms .

Wissenschaftliche Forschungsanwendungen

Mangansulfid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Photoreduktionskatalysator und bei der Synthese anderer Manganverbindungen eingesetzt.

Biologie: Untersucht für seine Rolle in der präbiotischen Photosynthese aufgrund seiner Fähigkeit, Kohlendioxid photoreduktiv zu reduzieren.

Medizin: Wird als Kontrastmittel für die Magnetresonanztomographie (MRT) und bei der Entwicklung von Medikamententrägersystemen eingesetzt.

Industrie: Wird als Elektrodenmaterial in Lithium-Ionen-Batterien und als Superkondensatormaterial aufgrund seiner ausgezeichneten Ionenaustausch-Eigenschaften verwendet {_svg_5}

5. Wirkmechanismus

Der Wirkmechanismus von Mangansulfid hängt von seiner Anwendung ab:

Photoreduktion: Beinhaltet die Absorption von Lichtenergie, die Elektronen anregt und die Reduktion von Kohlendioxid erleichtert.

Magnetresonanztomographie: Wirkt als Kontrastmittel, indem es die magnetischen Eigenschaften des umliegenden Gewebes verändert und den Bildkontrast verbessert.

Elektrodenmaterial: Funktioniert als Elektrode in Lithium-Ionen-Batterien, indem es die Einlagerung und den Austausch von Lithiumionen ermöglicht, wodurch die Batterieleistung verbessert wird

Wirkmechanismus

Target of Action

The primary targets of 3,4-Methylenedioxy-beta-nitrostyrene (MNS) are NLRP3 inflammasome , Syk kinase , and Src kinase . The NLRP3 inflammasome is a part of the innate immune system and plays a crucial role in the body’s response to pathogens and tissue damage . Syk and Src kinases are involved in various cellular processes, including cell growth and differentiation .

Mode of Action

MNS inhibits the activation of the NLRP3 inflammasome by blocking its assembly . It also inhibits Syk and Src kinases, preventing the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin .

Biochemical Pathways

MNS affects the pathways related to inflammation and platelet aggregation. By inhibiting the NLRP3 inflammasome, it reduces the production of pro-inflammatory cytokines . MNS also inhibits the activation of GPIIb/IIIa, a receptor involved in platelet aggregation .

Pharmacokinetics

It is known to be soluble in dmso up to 50 mg/ml , which suggests it may have good bioavailability

Result of Action

The inhibition of the NLRP3 inflammasome by MNS can lead to a reduction in inflammation, which could potentially be beneficial in conditions such as ischemic stroke . Its anti-aggregative activity could also be useful in preventing thrombosis .

Action Environment

The action of MNS can be influenced by various environmental factors. For example, its anti-aggregative activity is concentration-dependent

Biochemische Analyse

Biochemical Properties

MDBN is known to interact with several enzymes and proteins. It is a selective inhibitor of Src and Syk tyrosine kinases . These interactions play a crucial role in its biochemical reactions. MDBN prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin , which are important proteins involved in platelet aggregation .

Cellular Effects

MDBN has been observed to have significant effects on various types of cells. It is known to inhibit the activation of NLRP3 inflammasome by blocking the assembly of the inflammasome . This has implications for its influence on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of MDBN involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as an irreversible inhibitor of p97 , a protein that plays a crucial role in various cellular processes including protein degradation . MDBN also inhibits Src and Syk tyrosine kinases , which are involved in various cellular signaling pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Mangansulfid kann synthetisiert werden, indem man ein Mangansalz, wie z. B. Manganchlorid, mit Ammoniumsulfid umsetzt: [ \text{(NH}4\text{)}_2\text{S} + \text{MnCl}_2 \rightarrow 2 \text{NH}_4\text{Cl} + \text{MnS} ] Diese Reaktion findet typischerweise in einer wässrigen Lösung bei Raumtemperatur statt {_svg_3}.

Industrielle Produktionsmethoden: Die industrielle Produktion von Mangansulfid beinhaltet oft die solvothermale Synthesemethode. Dieser Ansatz ermöglicht die Kontrolle der Phasenstruktur und Morphologie durch Anpassung der Schwefelquellen und Lösungsmittel. Die solvothermale Methode ist besonders effektiv für die Herstellung von Mangansulfid-Nanokristallen mit spezifischen Formen und Größen .

Arten von Reaktionen:

Oxidation: Mangansulfid kann in Gegenwart von Wasserstoffperoxid in basischen Lösungen zu Mangandioxid (MnO₂) oxidiert werden: [ \text{Mn(OH)}2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]

Reduktion: In sauren Lösungen kann Mangandioxid zurück zu Mangan(II)-Ionen reduziert werden: [ \text{MnO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}^+ \rightarrow \text{Mn}^{2+} + \text{O}_2 + 2 \text{H}_2\text{O} ]

Substitution: Mangansulfid kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen und verschiedene Manganverbindungen bilden.

Häufige Reagenzien und Bedingungen:

Wässriger Ammoniak: Fällt Mangan(II)-Hydroxid aus Mangan(II)-Ionen aus.

Natriumhydroxid: Fällt ebenfalls Mangan(II)-Hydroxid aus.

Wasserstoffperoxid: Oxidiert Mangan(II)-Hydroxid zu Mangandioxid.

Hauptprodukte:

Mangandioxid (MnO₂): Entsteht durch Oxidationsreaktionen.

Mangan(II)-Hydroxid (Mn(OH)₂): Entsteht durch Fällungsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Mangansulfid kann mit anderen Mangansulfiden und verwandten Verbindungen verglichen werden:

Mangansulfid (MnS₂): Zeigt unterschiedliche Oxidationsstufen und Eigenschaften.

Manganoxid (MnO): Ähnlich in der Zusammensetzung, unterscheidet sich aber in seiner Oxidationsstufe und seinem chemischen Verhalten.

Eisensulfid (FeS): Teilt ähnliche Eigenschaften, unterscheidet sich aber in seiner elementaren Zusammensetzung und spezifischen Anwendungen.

Mangansulfid zeichnet sich durch seinen Polymorphismus, seine große Bandlücke und seine vielfältigen Anwendungen in verschiedenen Bereichen aus, was es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.

Eigenschaften

CAS-Nummer |

1485-00-3 |

|---|---|

Molekularformel |

C9H7NO4 |

Molekulargewicht |

193.16 g/mol |

IUPAC-Name |

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |

InChI |

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |

InChI-Schlüssel |

KFLWBZPSJQPRDD-ARJAWSKDSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |

Isomerische SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

22568-48-5 1485-00-3 |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3,4-methylenedioxy-beta-nitrostyrene MNS cpd |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

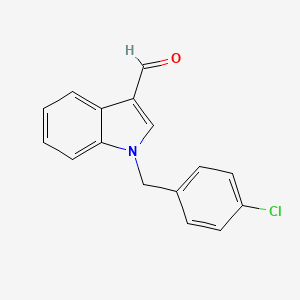

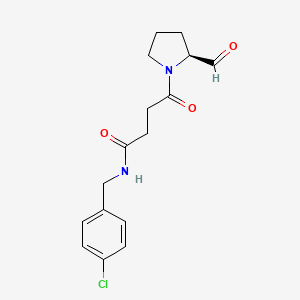

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)

![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/new.no-structure.jpg)

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)